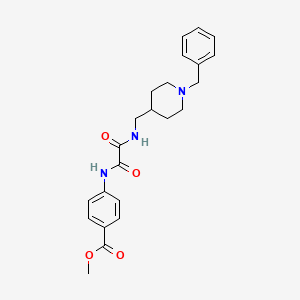

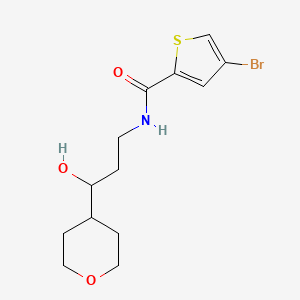

Methyl 4-(2-(((1-benzylpiperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-(2-(((1-benzylpiperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate” is a complex organic compound. It is related to “Methyl (1-benzylpiperidin-4-yl)acetate”, which has a CAS Number of 247259-33-2 . The exact structure and properties of this compound may vary based on the specific substitutions at the amino and carboxyl groups .

Scientific Research Applications

Oxidative Reactions and Catalysis

The compound and its derivatives have been utilized in oxidative reactions and as catalysts. For instance, the synthesis and application of oxidative reagents, such as Bobbitt's salt and AcNH-TEMPO, demonstrate their use in transforming alcohols to carbonyl derivatives and serving as efficient, metal-free, and environmentally friendly oxidants. This showcases the compound's potential in facilitating green chemistry applications (Mercadante et al., 2013).

Photopolymerization

In materials science, a derivative bearing a chromophore group linked to the aminoxyl function has been proposed as a photoiniferter for nitroxide-mediated photopolymerization (NMP). This application underscores the compound's role in developing advanced materials with controlled polymerization processes (Guillaneuf et al., 2010).

Supramolecular Structures

Research into hydrogen-bonded supramolecular structures in derivatives of the compound has revealed their ability to form complex architectures. These studies are crucial for understanding molecular interactions and designing new materials with specific properties (Portilla et al., 2007).

Synthesis of Heterocyclic Systems

The compound's derivatives have been applied in synthesizing various heterocyclic systems, indicating its versatility in organic synthesis. This includes the preparation of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones, showcasing its utility in medicinal chemistry and drug discovery (Selič & Stanovnik, 1997).

Electrocatalytic Oxidation

The compound and its analogs have been used in electrocatalytic oxidation to convert primary alcohols and aldehydes to carboxylic acids, highlighting its potential in synthetic chemistry applications. This method provides a greener alternative to traditional oxidation reactions (Rafiee et al., 2018).

Mechanism of Action

Target of Action

A structurally similar compound, 1-benzyl-4- [ (5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine, is known to target acetylcholinesterase .

Mode of Action

Based on its structural similarity to other benzylpiperidine derivatives, it may interact with its target protein and modulate its activity .

properties

IUPAC Name |

methyl 4-[[2-[(1-benzylpiperidin-4-yl)methylamino]-2-oxoacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4/c1-30-23(29)19-7-9-20(10-8-19)25-22(28)21(27)24-15-17-11-13-26(14-12-17)16-18-5-3-2-4-6-18/h2-10,17H,11-16H2,1H3,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRBIFIMOEOQBLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(Aminocarbonyl)-4-nitrophenyl]-4-piperidinecarboxylic acid](/img/structure/B2861222.png)

![2-Benzyl-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2861226.png)

![Ethyl 2-[2-(2-oxochromene-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2861230.png)

![N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2861233.png)

![4-[9-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-oxo-2-oxa-4,9-diazaspiro[5.5]undecan-4-yl]-7-fluoro-4H-benzo[b]quinolizine-6,11-dione](/img/structure/B2861234.png)